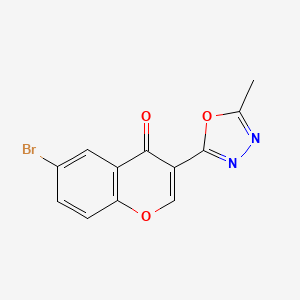

6-Bromo-3-(5-methyl-1,3,4-oxadiazol-2-yl)-4H-chromen-4-one

Overview

Description

Scientific Research Applications

Synthesis and Photochromic Behavior

One study investigates the synthesis and photochromic behavior of new methyl-induced linear and angular thieno-2H-chromenes, prepared by reacting new methylated 6-hydroxybenzo[b]thiophenes and propargylic alcohols, showcasing the compound's potential in photochromic applications (Queiroz et al., 2003).

Microwave-Assisted Cyclization

Another study highlights microwave-assisted cyclization under mildly basic conditions for the synthesis of 6H-benzo[c]chromen-6-ones and their tetrahydro analogues, demonstrating the efficiency of such methods in the formation of chromenones, which could potentially include compounds similar to the target compound (Dao et al., 2018).

Antimicrobial and Antitubercular Activity

Research into coumarin derivatives containing pyrazole and indenone rings as potent antioxidant and antihyperglycemic agents suggests the potential for such compounds to be used in medical applications. Some derivatives displayed significant decreases in glucose concentration in in vivo studies (Kenchappa et al., 2017). Another study focused on the synthesis of coumarin-benzotriazole hybrids, evaluating their anti-tubercular activity against Mycobacterium tuberculosis, finding some compounds to display good antimycobacterial activity without being cytotoxic to normal cells (Ambekar et al., 2017).

Antibacterial Activity

Investigations into the reactions and antibacterial activity of 6-Bromo-3-(2-Bromoacetyl)-2H-Chromen-2-One reveal the synthesis of compounds with strong inhibition activity toward certain Gram-positive and Gram-negative bacteria, indicating potential applications in combating bacterial infections (Abdel-Aziem et al., 2021).

Antioxidant Activities

The synthesis and in-vitro antioxidant activities of some coumarin derivatives containing a 1,2,3-triazole ring show promising results in DPPH radical scavenging activity, ferrous ion chelating ability, and reductive capability, suggesting potential applications in antioxidant therapies (Kumar K. et al., 2018).

Mechanism of Action

properties

IUPAC Name |

6-bromo-3-(5-methyl-1,3,4-oxadiazol-2-yl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrN2O3/c1-6-14-15-12(18-6)9-5-17-10-3-2-7(13)4-8(10)11(9)16/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZSQZTMMFXDMLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C2=COC3=C(C2=O)C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aR,8S,8aR)-tert-Butyl 8-amino-3,3a,8,8atetrahydroindeno[2,1-c]pyrrole-2(1H)-carboxylate](/img/structure/B1528079.png)

![Di-tert-butyl 2-amino-6,7-dihydro-5H-pyrimido[5,4-e][1,4]diazepine-5,8(9H)-dicarboxylate](/img/structure/B1528080.png)

![Benzyl 2-oxo-1,8-diazaspiro[5.5]undecane-8-carboxylate](/img/structure/B1528082.png)

![Racemic-(1S,3S,4S,5R)-2-Tert-Butyl 3-Ethyl 5-Hydroxy-2-Azabicyclo[2.2.2]Octane-2,3-Dicarboxylate](/img/structure/B1528083.png)

![Racemic-(3aS,8R,8aS)-tert-butyl 8-hydroxy-3,3a,8,8a-tetrahydroindeno[1,2-c]pyrrole-2(1H)-carboxylate](/img/structure/B1528086.png)

![Tert-butyl 1-(hydroxymethyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1528087.png)

![tert-Butyl [2,3'-bipiperidine]-1'-carboxylate](/img/structure/B1528088.png)

![trans-1,3,3a,4,5,9b-Hexahydro-pyrrolo[3,4-c]quinoline-2-carboxylic acid tert-butyl ester](/img/structure/B1528093.png)

![Tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B1528096.png)

![Tert-butyl 2-(aminomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1528097.png)

![6-tert-Butyl 2-ethyl 7,8-dihydro-4H-thiazolo[4,5-d]azepine-2,6(5H)-dicarboxylate](/img/structure/B1528098.png)